Hydroxy Darunavir

Description

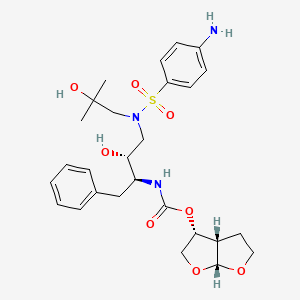

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxy Darunavir (B192927), a primary metabolite of the HIV-1 protease inhibitor, Darunavir. This document outlines its core physicochemical properties, details the metabolic pathway leading to its formation, and presents relevant experimental protocols for its in vitro generation and analysis.

Core Physicochemical Data

A summary of the key quantitative data for Hydroxy Darunavir is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1130635-75-4 | [1][2] |

| Molecular Formula | C27H37N3O8S | [1][2][3] |

| Molecular Weight | 563.66 g/mol | [1] |

| Alternate CAS | 1809154-88-8 | [3] |

Metabolic Pathway of Darunavir to this compound

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. This compound is a significant metabolite formed through the isobutyl aliphatic hydroxylation of the parent drug.[4] This metabolic conversion is predominantly catalyzed by the CYP3A4 isoenzyme.[5]

The metabolic transformation can be visualized as a single-step enzymatic hydroxylation reaction.

Experimental Protocols

This section details the methodologies for the in vitro generation and subsequent analysis of this compound.

In Vitro Generation of this compound using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of Darunavir to produce this compound using human liver microsomes. This method is adapted from standard protocols for in vitro drug metabolism studies.[6][7][8]

Materials:

-

Darunavir

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, human liver microsomes, and a solution of Darunavir in a suitable solvent (e.g., methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Analytical Method for the Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Darunavir and its metabolites, including this compound, in a biological matrix. This method is based on established analytical procedures for antiretroviral drugs.[9][10][11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of Darunavir and its metabolites.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of Darunavir and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for both Darunavir and this compound.

-

Note: The specific m/z transitions for this compound would need to be determined experimentally or from literature sources.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of its specific MRM transition to that of a known concentration of a standard.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1130635-75-4 | Benchchem [benchchem.com]

- 3. This compound | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and core characteristics of Hydroxy Darunavir (B192927), a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir's efficacy is significantly influenced by its metabolic fate, making a thorough understanding of its metabolites crucial for drug development and clinical pharmacology. This document details the metabolic pathway leading to Hydroxy Darunavir, the experimental methodologies employed for its identification and characterization, and available quantitative data. The content is structured to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and related fields.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the inhibition of the viral protease enzyme, which is essential for the maturation of infectious virions.[2] The clinical pharmacokinetics of Darunavir are complex and are significantly impacted by its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] One of the major metabolic pathways is the isobutyl aliphatic hydroxylation of the parent drug, resulting in the formation of this compound.[3][4] This document provides an in-depth exploration of the discovery and characterization of this key metabolite.

Discovery and Metabolic Pathway

The identification of this compound was a direct result of comprehensive studies on the absorption, metabolism, and excretion (ADME) of Darunavir. Early in vitro studies utilizing human liver microsomes indicated that Darunavir undergoes significant oxidative metabolism.[5] Subsequent in vivo studies in healthy human subjects confirmed these findings, revealing several metabolic pathways.

The primary route of formation for this compound is the aliphatic hydroxylation of the isobutyl group of the Darunavir molecule.[3][4] This reaction is almost exclusively catalyzed by the CYP3A4 isoenzyme.[3][4] The metabolic conversion is a critical factor in the overall pharmacokinetic profile and clearance of Darunavir.

The co-administration of Darunavir with a low dose of Ritonavir (B1064), a potent CYP3A4 inhibitor, is a standard clinical practice.[3][4] Ritonavir significantly inhibits the metabolism of Darunavir, including the formation of this compound, leading to a substantial increase in the plasma concentration and half-life of the parent drug.[3][4] This "boosting" effect is essential for maintaining therapeutic concentrations of Darunavir.

Below is a diagram illustrating the metabolic pathway from Darunavir to this compound.

Physicochemical and Pharmacokinetic Properties

While extensive quantitative data exists for the parent drug, Darunavir, specific data for this compound is more limited in publicly available literature.

| Property | Darunavir | This compound |

| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₃₇N₃O₈S |

| Molecular Weight | 547.66 g/mol | 563.66 g/mol |

| Primary Metabolism | CYP3A4-mediated oxidation (including isobutyl aliphatic hydroxylation, carbamate (B1207046) hydrolysis, and aniline (B41778) aromatic hydroxylation)[3][6] | Further metabolism or excretion |

| Protein Binding | ~95% (primarily to alpha 1-acid glycoprotein)[3][6] | Not specifically reported, but likely similar to the parent compound. |

| Elimination Half-life (Boosted) | ~15 hours[3][4] | Not specifically reported. |

| Excretion (Boosted) | Feces (~79.5%), Urine (~13.9%)[3][4] | Excreted in feces and urine as a metabolite of Darunavir.[3] |

Antiviral Activity

The antiviral activity of this compound has been evaluated in comparison to its parent compound, Darunavir. In vitro studies have indicated that the oxidative metabolites of Darunavir, including this compound, exhibit significantly reduced anti-HIV activity.

| Compound | IC₅₀ (Wild-Type HIV-1) |

| Darunavir | 3 - 6 nM[7] |

| This compound | At least 90% less active than Darunavir[8] |

This substantial decrease in potency underscores the importance of maintaining high plasma concentrations of the parent drug, Darunavir, for effective viral suppression. The clinical strategy of co-administering Darunavir with Ritonavir is therefore critical to inhibit the metabolic conversion to less active compounds like this compound.

Experimental Protocols

The identification and characterization of this compound have been primarily achieved through a combination of in vitro metabolism studies and in vivo sample analysis using advanced analytical techniques.

In Vitro Metabolism of Darunavir

Objective: To identify the metabolites of Darunavir formed by liver enzymes.

Methodology:

-

Incubation: Darunavir is incubated with human liver microsomes in the presence of an NADPH-generating system. This system provides the necessary cofactors for CYP450 enzyme activity.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant, containing the drug and its metabolites, is collected and concentrated.

-

Analysis: The prepared samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

Identification and Structural Elucidation

Objective: To confirm the chemical structure of the identified metabolites.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolite and confirming the addition of an oxygen atom to the Darunavir molecule.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides structural information, helping to pinpoint the location of the hydroxylation on the isobutyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the metabolite can be isolated and purified using techniques like preparative HPLC. The purified sample is then subjected to 1D and 2D NMR analysis (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to provide a detailed map of the molecule's structure.[9]

The following diagram illustrates the general workflow for the identification and characterization of this compound.

Quantitative Analysis in Biological Matrices

Objective: To measure the concentration of this compound in plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes (Darunavir and its metabolites) and remove interfering substances.

-

LC-MS/MS Analysis: A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is used for the simultaneous quantification of Darunavir and this compound.[10]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analytes.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-to-product ion transitions for both Darunavir and this compound.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

This compound is a significant metabolite of Darunavir, formed primarily through CYP3A4-mediated hydroxylation. Its discovery and characterization have been pivotal in understanding the complete pharmacokinetic profile of Darunavir. The significantly reduced antiviral activity of this compound compared to the parent compound highlights the critical role of Ritonavir boosting in maintaining the therapeutic efficacy of Darunavir-based antiretroviral regimens. The experimental protocols detailed in this guide provide a framework for the continued study of drug metabolism and its impact on therapeutic outcomes. Further research to obtain more precise quantitative data on the pharmacokinetics and antiviral activity of this compound would be beneficial for a more complete understanding of its clinical relevance.

References

- 1. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide|lookchem [lookchem.com]

- 8. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of Darunavir and Etravirine in HIV-1–Infected, Treatment-Experienced Patients in the Gender, Race, and Clinical Experience (GRACE) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth analysis of the role of hydroxy darunavir (B192927), a primary metabolite of the human immunodeficiency virus (HIV) protease inhibitor darunavir. The evidence strongly indicates that hydroxy darunavir plays a negligible role in the overall therapeutic efficacy of its parent compound. Darunavir's potent anti-HIV activity is exerted directly, and its metabolic pathway, particularly when co-administered with a pharmacokinetic booster, is designed to maximize the concentration of the active parent drug.

Executive Summary

Darunavir is a potent second-generation protease inhibitor (PI) used in the treatment of HIV-1 infection. Its mechanism of action involves the direct inhibition of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins and the maturation of infectious virions. Darunavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including this compound. However, extensive research has demonstrated that these metabolites, including this compound, are at least 90% less active against wild-type HIV than the parent drug. Furthermore, the standard clinical administration of darunavir includes a low dose of a pharmacokinetic enhancer, such as ritonavir (B1064) or cobicistat. These boosters are potent inhibitors of CYP3A4, significantly reducing the metabolism of darunavir and thereby increasing its plasma concentrations and prolonging its half-life. This boosting mechanism further diminishes the formation of less active metabolites like this compound, ensuring that the therapeutic effect is overwhelmingly attributable to the parent compound.

Darunavir's Mechanism of Action: A Direct Inhibition of HIV Protease

Darunavir's efficacy stems from its high affinity and tight binding to the active site of the HIV-1 protease. By occupying the active site, darunavir prevents the enzyme from processing the Gag-Pol polyproteins, which are essential precursors for the structural proteins and enzymes of new virus particles. This inhibition results in the production of immature, non-infectious virions, thus halting the viral replication cycle.[1][2] The molecular structure of darunavir allows it to form robust interactions with the protease enzyme, making it effective against both wild-type and many PI-resistant strains of HIV-1.[3]

The Metabolic Pathway of Darunavir: Formation of this compound

Darunavir undergoes extensive oxidative metabolism primarily mediated by the CYP3A4 isoenzyme in the liver.[4][5][6] This process generates at least three major oxidative metabolites. The primary metabolic routes include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[5][7][8] this compound is a product of these hydroxylation reactions.

Signaling Pathway of Darunavir Metabolism

The following diagram illustrates the metabolic pathway of darunavir, highlighting the role of CYP3A4 and the impact of ritonavir boosting.

Caption: Metabolic pathway of darunavir and the inhibitory effect of ritonavir.

Quantitative Analysis: Antiviral Activity of Darunavir and its Metabolites

| Compound | Target | Parameter | Value | Reference |

| Darunavir | Wild-Type HIV-1 Protease | IC50 | 3 - 6 nM | [9] |

| Wild-Type HIV-1 | EC50 | 1 - 5 nM | [8] | |

| Oxidative Metabolites (including this compound) | Wild-Type HIV-1 | Activity vs. Darunavir | >90% less active | [10] |

Note: The ">90% less active" value for metabolites is based on statements from regulatory documents and scientific literature, as specific IC50/EC50 values for isolated metabolites are not publicly available. This highlights the focus of research on the highly active parent compound.

The Impact of Pharmacokinetic Boosting

The co-administration of darunavir with a CYP3A4 inhibitor like ritonavir is a standard and essential part of its therapeutic use.[11][12] Ritonavir potently inhibits CYP3A4, leading to a significant decrease in the metabolism of darunavir.[5][8] This "boosting" effect results in an approximately 14-fold increase in the systemic exposure to darunavir.[13] Consequently, the formation of this compound and other metabolites is substantially reduced, further minimizing their potential contribution to the overall antiviral effect.

Experimental Protocols

The determination of the antiviral activity and metabolic profile of darunavir and its metabolites involves a series of in vitro experiments.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication in a cell-based assay.

Methodology:

-

Cell Culture: A susceptible human T-cell line (e.g., MT-4 cells) is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Dilution: A serial dilution of the test compound (darunavir or its isolated metabolites) is prepared in the culture medium.

-

Viral Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are included.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolism Study

Objective: To identify the metabolic pathways of darunavir and the enzymes involved.

Methodology:

-

Incubation: Darunavir is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes, in the presence of an NADPH-generating system to initiate the metabolic reactions.

-

Inhibition Studies: To identify the specific CYP isozyme responsible for metabolism, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4).

-

Metabolite Identification: Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the parent drug and its metabolites.

-

Data Analysis: The reduction in the formation of metabolites in the presence of a specific inhibitor confirms the involvement of that CYP isozyme in the metabolism of the drug.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antiviral activity of a compound.

Caption: General experimental workflow for determining the EC50 of an antiviral compound.

Conclusion

The available scientific evidence unequivocally demonstrates that this compound, a primary metabolite of darunavir, does not significantly contribute to the antiviral effect of the drug. The mechanism of action of darunavir is based on the potent and direct inhibition of HIV-1 protease by the parent compound. The oxidative metabolites of darunavir, including this compound, exhibit substantially reduced anti-HIV activity. The standard clinical practice of co-administering darunavir with a pharmacokinetic booster like ritonavir further minimizes the formation of these less active metabolites, thereby maximizing the therapeutic efficacy of darunavir. Therefore, for the purposes of drug development, clinical pharmacology, and therapeutic monitoring, the focus should remain on the pharmacokinetics and pharmacodynamics of the parent drug, darunavir.

References

- 1. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Command Line | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What to Start: Protease Inhibitor–Based Regimens | NIH [clinicalinfo.hiv.gov]

- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[1][2] Its efficacy is significantly influenced by its metabolic fate within the body. This technical guide provides a comprehensive overview of hydroxy darunavir, a primary metabolite of darunavir, focusing on its formation, pharmacokinetic profile, and analytical characterization. Understanding the metabolic pathways of darunavir is crucial for optimizing therapeutic strategies and developing next-generation antiretroviral agents.

Darunavir Metabolism: The Central Role of CYP3A4

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5][6] This metabolic process involves several key pathways, including carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation.[1][7] The rate and extent of this metabolism have significant implications for the drug's bioavailability and therapeutic efficacy.

To counteract this rapid metabolism, darunavir is almost always co-administered with a low dose of a potent CYP3A4 inhibitor, such as ritonavir (B1064) or cobicistat (B1684569).[3][4][5] This "boosting" strategy significantly increases the plasma concentration and prolongs the half-life of darunavir, allowing for less frequent dosing and enhanced antiviral activity.[3][4][5]

This compound: The M23 Metabolite

One of the primary outcomes of darunavir's metabolism is the formation of hydroxylated metabolites. Through aliphatic hydroxylation of the isobutyl group, the metabolite known as this compound (designated as M23) is formed.[8]

Chemical Structure:

-

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Quantitative Data: Pharmacokinetic Parameters

Detailed pharmacokinetic data directly comparing darunavir and this compound are limited in publicly available literature. However, studies on the overall metabolism of darunavir provide insights into the disposition of its metabolites.

| Parameter | Unboosted Darunavir | Boosted Darunavir (with Ritonavir) | Source(s) |

| Bioavailability | 37% | 82% | [1][4] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4 hours | 2.5 - 4 hours | [4] |

| Plasma Protein Binding | ~95% | ~95% | [4] |

| Elimination Half-life | Not specified | ~15 hours | [4][5] |

| Excretion (Feces) | ~81.7% (total radioactivity) | ~79.5% (total radioactivity) | [7] |

| Excretion (Urine) | ~12.2% (total radioactivity) | ~13.9% (total radioactivity) | [7] |

| Unchanged Drug in Excreta | 8.0% of dose | 48.8% of dose | [7] |

Note: The data for "Unchanged Drug in Excreta" highlights the significant impact of ritonavir on inhibiting darunavir metabolism. In the absence of a booster, a much larger fraction of the drug is metabolized, leading to the formation of metabolites like this compound.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol is a generalized procedure based on common practices for studying drug metabolism.

Objective: To determine the metabolic profile of darunavir and identify the formation of this compound in an in vitro system mimicking hepatic metabolism.

Materials:

-

Darunavir

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.

-

Initiation of Reaction: Add darunavir (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: At each time point, terminate the reaction by adding a cold quenching solution, typically acetonitrile, which also precipitates the proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant, containing darunavir and its metabolites, to a new tube. Add an internal standard and analyze the sample using a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for Quantification of Darunavir and this compound

This protocol outlines a general approach for the simultaneous quantification of darunavir and its hydroxylated metabolite in plasma samples.

Objective: To develop and validate a sensitive and specific method for the quantitative analysis of darunavir and this compound in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for darunavir and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

Darunavir Transition: m/z 548.3 → 392.3[9]

-

This compound Transition: A specific transition for this compound would need to be determined during method development, but it would be based on its molecular weight of 563.66 g/mol .

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.

Sample Preparation (from plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube.

-

Evaporation and Reconstitution (optional but common for increased sensitivity): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

Darunavir Metabolism Pathway

Caption: Metabolic pathway of Darunavir highlighting the role of CYP3A4 and its inhibition.

Workflow for Metabolite Identification

Caption: A typical workflow for the identification and characterization of drug metabolites.

Antiviral Activity of this compound

Information regarding the specific antiviral activity of this compound is scarce in the literature. However, it is generally reported that the oxidative metabolites of darunavir exhibit significantly reduced anti-HIV activity compared to the parent compound. One source indicates that these metabolites have at least 90% less activity against wild-type HIV.[2] This underscores the importance of ritonavir or cobicistat boosting to maintain therapeutic concentrations of the active parent drug, darunavir.

Conclusion

This compound is a primary metabolite of darunavir, formed through CYP3A4-mediated aliphatic hydroxylation. The co-administration of a pharmacokinetic booster like ritonavir is essential to inhibit this and other metabolic pathways, thereby ensuring therapeutic plasma concentrations of darunavir. While detailed pharmacokinetic and pharmacodynamic data for this compound are limited, its formation is a critical aspect of darunavir's overall disposition. Further research into the specific biological activity and clearance of this compound would provide a more complete understanding of darunavir's clinical pharmacology. The experimental protocols and analytical methods described herein provide a framework for researchers and drug development professionals to further investigate the metabolism of darunavir and other antiretroviral agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo formation of hydroxy-darunavir, a key metabolite of the human immunodeficiency virus (HIV) protease inhibitor, darunavir (B192927). This document details the metabolic pathways, the primary enzyme responsible for this biotransformation, and representative experimental protocols for the quantification of both darunavir and its hydroxylated metabolites.

Introduction to Darunavir Metabolism

Darunavir is a potent antiretroviral drug that is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestines[1][2]. The metabolism of darunavir is a critical factor in its pharmacokinetic profile and therapeutic efficacy. To enhance its bioavailability and prolong its half-life, darunavir is almost always co-administered with a low dose of ritonavir (B1064) or cobicistat, which are potent inhibitors of CYP3A4[1][3]. This "boosting" strategy significantly reduces the first-pass metabolism of darunavir, leading to higher and more sustained plasma concentrations[3].

The primary metabolic pathways of darunavir include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation[3][4]. The formation of hydroxy-darunavir occurs through these oxidative hydroxylation reactions, resulting in various hydroxylated metabolites. While the existence of these metabolites is known, detailed in vivo pharmacokinetic data for specific hydroxy-darunavir species are not extensively reported in publicly available literature.

Metabolic Pathway of Darunavir to Hydroxy-Darunavir

The biotransformation of darunavir to its hydroxylated metabolites is predominantly a Phase I metabolic reaction catalyzed by CYP3A4. This process involves the introduction of a hydroxyl (-OH) group onto the darunavir molecule at different positions. The main types of hydroxylation that have been identified are:

-

Isobutyl Aliphatic Hydroxylation: Occurring on the isobutyl group of the molecule.

-

Aniline Aromatic Hydroxylation: Occurring on the aniline ring.

-

Benzylic Aromatic Hydroxylation: Occurring on the benzyl (B1604629) group.

-

Alicyclic Hydroxylation: A minor pathway involving the bis-tetrahydrofuran (bis-THF) moiety[1].

These reactions increase the polarity of the darunavir molecule, facilitating its further metabolism and eventual excretion from the body, primarily in the feces[3].

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Darunavir is a primary metabolite of Darunavir, a potent second-generation HIV-1 protease inhibitor.[1] Understanding the physicochemical properties of drug metabolites is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and potential for off-target effects. This technical guide provides a summary of the core physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its metabolic relationship to the parent compound.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that as a metabolite, extensive experimental data on the isolated compound is limited.

| Property | Value | Source |

| Molecular Formula | C27H37N3O8S | [1][2] |

| Molecular Weight | 563.67 g/mol | [2] |

| Computed XLogP3 | 1.5 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Chemical Structure

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[1]

Synonyms: Darunavir metabolite M23, R426857[1]

Metabolic Pathway

This compound is formed from the parent drug, Darunavir, through metabolic processes in the body. The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of Darunavir to this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid substance is a key indicator of its purity. A common and pharmacopeia-recognized method is the capillary melting point test.[3][4][5][6]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[3]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[3]

-

Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to create a solution of known concentration. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[7]

-

Titration: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid curve.[7]

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the traditional and a reliable method for its determination.[9][10]

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in each phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a fundamental property that affects a drug's bioavailability. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Sample Processing: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method, such as HPLC-UV.[14]

-

Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Conclusion

This technical guide provides a foundational understanding of the basic physicochemical properties of this compound. While experimental data for several key parameters are not widely published, the provided methodologies outline the standard approaches for their determination. A comprehensive characterization of these properties is essential for a complete understanding of the metabolite's behavior in biological systems and for the continued development of safe and effective antiretroviral therapies.

References

- 1. This compound | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmatutor.org [pharmatutor.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary biological activity of Hydroxy Darunavir (B192927). As a primary metabolite of the potent second-generation HIV-1 protease inhibitor Darunavir, understanding the activity of Hydroxy Darunavir is crucial for a comprehensive pharmacological profile of the parent drug. This document summarizes the available data on this compound, details relevant experimental methodologies, and provides context by presenting a thorough analysis of the biological activity of Darunavir.

This compound: A Metabolite of Darunavir

This compound is a product of the metabolism of Darunavir, formed primarily through isobutyl aliphatic hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Its chemical structure is presented below.

Chemical Structure of this compound (Darunavir Metabolite M23)

While Darunavir exhibits potent anti-HIV activity, its oxidative metabolites, including this compound, have demonstrated significantly reduced antiviral efficacy. Studies on human liver microsomes have indicated that the metabolites of Darunavir possess at least 10-fold less activity against wild-type HIV compared to the parent compound. Specific quantitative biological activity data for this compound, such as IC50, EC50, or Ki values, is not extensively available in publicly accessible literature, reflecting its minor contribution to the overall antiviral effect of Darunavir therapy.

Metabolic Pathway of Darunavir

The metabolic conversion of Darunavir to this compound is a key pathway in its clearance. The following diagram illustrates this metabolic process.

Caption: Metabolic conversion of Darunavir to this compound.

Biological Activity of Darunavir (Parent Compound)

Given the limited data on this compound, a comprehensive understanding of the biological activity of the parent compound, Darunavir, is essential. Darunavir is a highly potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1]

Mechanism of Action

Darunavir functions by binding to the active site of the HIV-1 protease with high affinity, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[1] This inhibition results in the production of immature, non-infectious viral particles.[1] The unique molecular structure of Darunavir allows it to form extensive hydrogen bonds with the backbone of the protease active site, contributing to its high potency and a high genetic barrier to resistance.[2][3]

Caption: Inhibition of HIV-1 protease by Darunavir.

Quantitative Biological Activity of Darunavir

The following table summarizes the in vitro activity of Darunavir against wild-type and resistant strains of HIV-1.

| Parameter | Virus Strain | Value | Reference |

| EC50 | Wild-type HIV-1 | 1-5 nM | [2][4] |

| EC90 | Wild-type HIV-1 | 2.7-13 nM | [2][4] |

| IC50 | Wild-type HIV-1 | 3-6 nM | |

| IC50 | PI-Resistant Strains | 0.003–0.029 µM | [5] |

| Ki | Wild-type HIV-1 Protease | <100 pM | [6] |

| Kd | Wild-type HIV-1 Protease | 4.5 x 10⁻¹² M | [3] |

EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity. Below are representative protocols for determining the in vitro efficacy of HIV protease inhibitors.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol outlines a common method for measuring the ability of a compound to inhibit HIV-1 replication in a cell culture system.

-

Cell Culture: T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Virus Stocks: High-titer stocks of wild-type or drug-resistant HIV-1 strains are prepared and quantified.

-

Compound Preparation: The test compound (e.g., Darunavir) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Infection: Cells are infected with a predetermined amount of HIV-1 in the presence of varying concentrations of the test compound. Control wells include cells with virus but no compound (positive control) and cells without virus or compound (negative control).

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

-

p24 Antigen ELISA: Quantification of the HIV-1 p24 capsid protein in the cell culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measurement of the activity of the viral RT enzyme.

-

Reporter Gene Assay: Use of engineered cell lines that express a reporter gene (e.g., luciferase, GFP) upon viral infection.

-

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the positive control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay (Enzymatic)

This protocol describes a method to directly measure the inhibition of the HIV-1 protease enzyme.

-

Reagents:

-

Recombinant HIV-1 protease.

-

A specific fluorogenic peptide substrate for HIV-1 protease.

-

Assay buffer.

-

Test inhibitor (e.g., Darunavir) at various concentrations.

-

-

Assay Procedure:

-

The test inhibitor is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence signal is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of potential HIV-1 protease inhibitors.

Caption: Workflow for HIV-1 protease inhibitor discovery.

Conclusion

References

- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Darunavir (B192927), a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection. Its efficacy is intrinsically linked to its metabolic profile, which is characterized by extensive biotransformation primarily mediated by the cytochrome P450 system. This technical guide provides a comprehensive literature review of Darunavir's metabolites, detailing the quantitative data, experimental protocols for their analysis, and the intricate metabolic pathways involved.

Executive Summary

Darunavir undergoes significant metabolism, primarily in the liver, by the CYP3A4 isozyme.[1][2][3][4][5] This process is significantly altered by the co-administration of a pharmacokinetic booster, typically ritonavir (B1064), which is a potent inhibitor of CYP3A4.[1][2][3] The boosting agent dramatically increases the plasma concentration and half-life of Darunavir, a critical factor for its therapeutic success.[1] The primary metabolic pathways for Darunavir include carbamate (B1207046) hydrolysis, aliphatic and aromatic hydroxylation, and to a lesser extent, glucuronidation.[6] The resulting metabolites are predominantly excreted in the feces.[1][6]

Quantitative Analysis of Darunavir and its Metabolites

The excretion of Darunavir and its metabolites has been quantified in human studies, highlighting the profound impact of ritonavir boosting on its metabolic clearance. The following tables summarize the key quantitative data on the excretion of Darunavir and its metabolites.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Darunavir (400 mg) in Healthy Male Subjects [6]

| Excretion Route | Unboosted Darunavir (% of Administered Dose) | Ritonavir-Boosted Darunavir (% of Administered Dose) |

| Feces | 81.7 | 79.5 |

| Urine | 12.2 | 13.9 |

| Total Recovery | 93.9 | 93.4 |

Table 2: Excretion of Unchanged Darunavir Following a Single Oral Dose of [¹⁴C]Darunavir (400 mg) in Healthy Male Subjects [6]

| Excretion Route | Unboosted Darunavir (% of Administered Dose) | Ritonavir-Boosted Darunavir (% of Administered Dose) |

| Feces | 6.8 | 41.1 |

| Urine | 1.2 | 7.7 |

| Total Unchanged | 8.0 | 48.8 |

Metabolic Pathways of Darunavir

Darunavir is metabolized into three primary and three minor oxidative metabolites.[7] The major biotransformation pathways are:

-

Carbamate Hydrolysis: This pathway leads to the formation of the M19 metabolite.

-

Aliphatic Hydroxylation: Hydroxylation of the isobutyl group results in the M23 metabolite.

-

Aromatic Hydroxylation: Hydroxylation of the aniline (B41778) ring produces the M29 metabolite.

Minor pathways include alicyclic hydroxylation (leading to M27 and M28) and another distinct pathway resulting in M6.[7] In the presence of ritonavir, the pathways of carbamate hydrolysis and aliphatic and aromatic hydroxylation are significantly inhibited.[6] Conversely, the formation of glucuronide metabolites is markedly increased, although it remains a minor pathway overall.[6]

Experimental Protocols

The identification and quantification of Darunavir and its metabolites are predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples[8]

-

Aliquoting: Transfer a 0.5 mL aliquot of plasma sample into a 10.0 mL polypropylene (B1209903) centrifuge tube.

-

Spiking: Add an internal standard to the plasma sample.

-

Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for injection into the HPLC system.

HPLC-MS/MS Analysis of Darunavir and Metabolites

-

Chromatographic Separation:

-

Column: A C8 or C18 reverse-phase column is typically used.[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[8][9]

-

Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[9]

-

Detection: UV detection can be used, with a wavelength of approximately 266 nm.[8] For more sensitive and specific detection, tandem mass spectrometry (MS/MS) is utilized.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Darunavir and its oxidative metabolites.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantitative analysis of Darunavir and each metabolite.

-

Conclusion

The metabolism of Darunavir is a well-defined process dominated by CYP3A4-mediated oxidation. The co-administration of ritonavir is crucial for its clinical efficacy, as it significantly inhibits this metabolism, leading to higher and more sustained plasma concentrations of the parent drug. The primary metabolites result from hydrolysis and hydroxylation reactions. The analytical methods for the quantification of Darunavir and its metabolites are robust, relying on the sensitivity and specificity of LC-MS/MS. A thorough understanding of these metabolic pathways and the analytical techniques for their characterization is essential for the continued development and optimization of Darunavir-based therapies and for the management of potential drug-drug interactions.

References

- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects [pubmed.ncbi.nlm.nih.gov]

- 7. extranet.who.int [extranet.who.int]

- 8. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the HIV-1 protease inhibitor Darunavir (B192927) to its hydroxylated metabolite, Hydroxy Darunavir. This document details the enzymatic pathway, presents relevant pharmacokinetic data, outlines experimental protocols for studying this biotransformation, and includes visualizations of the metabolic and experimental workflows.

Introduction

Darunavir is a potent antiretroviral drug that plays a crucial role in the management of HIV-1 infection.[1] Its efficacy is significantly influenced by its pharmacokinetic profile, which is primarily determined by its metabolism in the liver. A key metabolic pathway is the hydroxylation of Darunavir to form this compound. Understanding this metabolic conversion is critical for drug development, optimizing therapeutic regimens, and predicting potential drug-drug interactions.

The Metabolic Pathway of Darunavir

The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4 (CYP3A4), which is predominantly found in the liver and intestines.[2][3] Darunavir undergoes several oxidative metabolic reactions, including carbamate (B1207046) hydrolysis, aniline (B41778) aromatic hydroxylation, and isobutyl aliphatic hydroxylation.[1][4] The formation of this compound is the result of isobutyl aliphatic hydroxylation.[5]

This metabolic process is significantly inhibited by the co-administration of Ritonavir, a potent CYP3A4 inhibitor.[2][3] This "boosting" effect of Ritonavir leads to a substantial increase in the plasma concentration and half-life of Darunavir, thereby enhancing its antiretroviral activity.[1][2]

Chemical Structures

The chemical structures of Darunavir and its metabolite, this compound, are presented below.

Darunavir:

-

IUPAC Name: [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

-

Molecular Formula: C27H37N3O7S

This compound:

-

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[6]

-

Molecular Formula: C27H37N3O8S[7]

The hydroxylation occurs on the isobutyl group of the Darunavir molecule.

Metabolic Pathway Diagram

The following diagram illustrates the CYP3A4-mediated conversion of Darunavir to this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Darunavir

| Parameter | Unboosted Darunavir | Boosted Darunavir (with Ritonavir) | Reference |

| Bioavailability | 37% | 82% | [2] |

| Excretion in Feces | 81.7% of administered radioactivity | 79.5% of administered radioactivity | [1] |

| Excretion in Urine | 12.2% of administered radioactivity | 13.9% of administered radioactivity | [1] |

| Unchanged Darunavir in Feces | 8.0% of dose | 48.8% of dose | [1] |

| Unchanged Darunavir in Urine | 1.2% of dose | 7.7% of dose | [1] |

Note: The data highlights the significant impact of Ritonavir on reducing the metabolism of Darunavir, leading to a higher proportion of the unchanged drug being excreted.

Experimental Protocols

The following sections provide a detailed methodology for a typical in vitro experiment to study the metabolism of Darunavir to this compound using human liver microsomes (HLMs).

In Vitro Metabolism of Darunavir in Human Liver Microsomes

Objective: To determine the in vitro metabolic conversion of Darunavir to this compound in human liver microsomes and to assess the inhibitory effect of Ritonavir.

Materials:

-

Darunavir

-

This compound (as a reference standard)

-

Ritonavir

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Ultrapure water

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of Ritonavir.

-

Prepare working solutions of Darunavir and Ritonavir by diluting the stock solutions in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL) and the Darunavir working solution (final concentration, e.g., 1 µM) in potassium phosphate buffer at 37°C for 5 minutes.

-

For the inhibition assay, add the Ritonavir working solution to the incubation mixture.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

The final incubation volume is typically 200-500 µL.

-

Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Darunavir and this compound.

-

Use a suitable C18 column for chromatographic separation.

-

The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the parent and product ions for Darunavir, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the rate of disappearance of Darunavir and the rate of formation of this compound.

-

Determine the effect of Ritonavir on the metabolic conversion by comparing the rates in the presence and absence of the inhibitor.

-

Mandatory Visualizations

Signaling Pathway of Darunavir Metabolism

Experimental Workflow for In Vitro Metabolism Study

Conclusion

The metabolic conversion of Darunavir to this compound, primarily mediated by CYP3A4, is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The co-administration of Ritonavir effectively inhibits this pathway, leading to increased plasma concentrations of Darunavir. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this and other drug metabolism pathways, contributing to the development of safer and more effective therapeutic strategies.

References

- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaron.com [pharmaron.com]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of the hydroxylated metabolites of Darunavir (B192927), a potent second-generation HIV-1 protease inhibitor. Darunavir undergoes extensive oxidative metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several hydroxylated species. This document synthesizes the available data on the antiviral activity of these metabolites, details the experimental methodologies for their evaluation, and presents the core information in a structured format for researchers, scientists, and drug development professionals. The primary finding is that while Darunavir is a highly potent antiviral agent, its hydroxylated metabolites exhibit significantly reduced anti-HIV activity.

Introduction to Darunavir

Darunavir is a non-peptidic protease inhibitor (PI) that plays a crucial role in the management of HIV-1 infection.[1][2] It is designed to have a high affinity for the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[1][3] By inhibiting this enzyme, Darunavir prevents the formation of mature, infectious virions.[1][3] A key structural feature of Darunavir is its ability to form robust interactions with the protease enzyme, including strains that have developed resistance to other PIs.[2]

Metabolism of Darunavir and Formation of Hydroxylated Metabolites

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] The metabolism of Darunavir leads to the formation of several oxidative metabolites. The major metabolic pathways include:

-

Isobutyl aliphatic hydroxylation: This results in the formation of hydroxylated metabolites on the isobutyl group.

-

Aniline (B41778) aromatic hydroxylation: This pathway introduces a hydroxyl group onto the aniline ring.

-

Benzylic aromatic hydroxylation: A minor pathway that hydroxylates the benzylic position.

-

Alicyclic hydroxylation: Another minor pathway leading to hydroxylation on the alicyclic rings.

-

Carbamate hydrolysis: This is another major metabolic route.[6]

These metabolic processes result in various hydroxylated derivatives of Darunavir, which are collectively referred to as "Hydroxy Darunavir."

Figure 1: Major metabolic pathways of Darunavir.

Pharmacological Effects of this compound

The primary pharmacological effect of interest for Darunavir and its metabolites is their antiviral activity against HIV-1. Available data consistently indicate that the hydroxylated metabolites of Darunavir possess significantly diminished anti-HIV potency compared to the parent compound.

Antiviral Activity

In vitro studies have demonstrated that at least three oxidative metabolites of Darunavir have been identified in humans, and all exhibited antiviral activity that was at least 90% less than that of the parent drug against wild-type HIV.[7] Another study confirmed that these metabolites showed activity that was at least 10-fold less than that of Darunavir.[1]

Table 1: Antiviral Activity of Hydroxylated Darunavir Metabolites

| Compound | Target | Activity Compared to Darunavir | Reference |

| Oxidative Metabolites | Wild-type HIV-1 | At least 90% less active | [7] |

| Oxidative Metabolites | Wild-type HIV-1 | At least 10-fold less active | [1] |

Due to this substantial reduction in antiviral potency, the hydroxylated metabolites of Darunavir are not considered to contribute significantly to the overall therapeutic efficacy of Darunavir treatment.

Experimental Protocols

The evaluation of the antiviral activity of Darunavir and its metabolites typically involves cell-based assays that quantify the inhibition of HIV-1 replication.

General Antiviral Activity Assay Protocol

A common method for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1 is the p24 antigen capture ELISA. This assay measures the amount of the viral core protein p24 produced in cell culture, which is a marker of viral replication.

Experimental Workflow:

-

Cell Culture: Human T-lymphoid cells (e.g., MT-2 or MT-4 cells) or peripheral blood mononuclear cells (PBMCs) are cultured in a suitable medium.

-

Compound Preparation: A series of dilutions of the test compound (e.g., a hydroxylated metabolite of Darunavir) are prepared.

-

Infection: The cultured cells are infected with a known amount of HIV-1.

-

Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures.

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

p24 Antigen Quantification: After incubation, the cell culture supernatant is collected, and the concentration of p24 antigen is measured using a commercial ELISA kit.

-

Data Analysis: The percentage of p24 inhibition for each compound concentration is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.